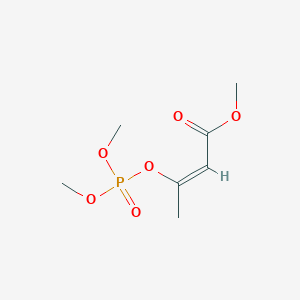
反式甲拌磷
描述
Trans-Mevinphos is an organophosphate insecticide known for its efficacy in controlling a wide range of insects, including chewing and sucking insects, as well as spider mites. It acts as an acetylcholinesterase inhibitor, disrupting the nervous system of pests . This compound is a colorless to light yellow liquid with a molecular formula of C7H13O6P and a molar mass of 224.15 g/mol .
科学研究应用
Trans-Mevinphos has several scientific research applications, including:
Chemistry: It is used as a model compound in studying the mechanisms of organophosphate insecticides.
Biology: Research on its effects on insect physiology and biochemistry.
Medicine: Investigations into its potential effects on human health and its role as an acetylcholinesterase inhibitor.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies.
作用机制
Target of Action
Trans-Mevinphos, also known as (Z)-Mevinphos, is an organophosphate insecticide. Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses. By inhibiting AChE, trans-Mevinphos disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of the nerves and muscles .
Mode of Action
Trans-Mevinphos acts by binding to the active site of AChE, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, causing an excess of this neurotransmitter at nerve synapses. The result is a continuous stimulation of the nerves, leading to symptoms of poisoning, which can include tremors, convulsions, and in severe cases, death .
Biochemical Pathways
The inhibition of AChE by trans-Mevinphos affects multiple biochemical pathways. It primarily impacts the cholinergic pathway, which involves the transmission of nerve impulses through acetylcholine . The inhibition of AChE leads to an accumulation of acetylcholine, causing a disruption in the normal functioning of this pathway .
Pharmacokinetics
Trans-Mevinphos is rapidly metabolized and excreted in animals . It is known to degrade faster than the cis-isomer due to the involvement of two enzyme systems . The cis-isomer is O-demethylated by a glutathione-dependent soluble enzyme, whereas the trans-isomer is hydrolyzed at the P-O bond by a non-glutathione-dependent enzyme .
Result of Action
The inhibition of AChE by trans-Mevinphos leads to a range of effects at the molecular and cellular levels. These include overstimulation of nerve cells, leading to symptoms such as tremors and convulsions . In severe cases, this can lead to respiratory failure and death .
Action Environment
Trans-Mevinphos is highly soluble in water and degrades rapidly in soil . Environmental factors such as temperature, pH, and soil type can influence the stability and efficacy of trans-Mevinphos . It is extremely toxic to aquatic invertebrates, birds, and mammals .
生化分析
Biochemical Properties
trans-Mevinphos interacts with various enzymes and proteins in biochemical reactions. It is degraded faster than the cis isomer by mouse liver homogenates, which is due to the involvement of two enzyme systems . The cis isomer is 0-demethylated by a glutathione-dependent soluble enzyme, whereas the trans isomer is hydrolysed at the P-O bond by a non-glutathione-dependent enzyme .
Cellular Effects
The effects of trans-Mevinphos on various types of cells and cellular processes are significant. For instance, in a study where groups of rats received trans-Mevinphos in their diet for 13 weeks, cholinesterase activity was significantly reduced in the plasma, RBC, and brain of females at all treatment levels, and in the males of the 250 and 1,250 ppm groups .
Molecular Mechanism
trans-Mevinphos exerts its effects at the molecular level through various mechanisms. It acts as an acetylcholinesterase inhibitor to control insects in a wide range of crops . This inhibition of acetylcholinesterase is a key part of its mechanism of action.
Temporal Effects in Laboratory Settings
The effects of trans-Mevinphos change over time in laboratory settings. It is stable under normal storage conditions but decomposes at high temperatures . It is hydrolyzed in aqueous solutions, and the rate of hydrolysis increases in alkaline solutions .
Dosage Effects in Animal Models
The effects of trans-Mevinphos vary with different dosages in animal models. In a study where rats were given trans-Mevinphos in their diet at varying concentrations for 13 weeks, cholinesterase activity was significantly reduced at all treatment levels .
Metabolic Pathways
trans-Mevinphos is involved in various metabolic pathways. The main metabolite of both isomers in plants is dimethyl phosphate, although this is formed less rapidly from the trans isomer than from the cis isomer .
Transport and Distribution
trans-Mevinphos is transported and distributed within cells and tissues. It is miscible with water, acetone, carbon tetrachloride, chloroform, ethyl, isopropyl, and methyl alcohols, benzene, toluene, xylene, and other highly aromatic petroleum fractions .
准备方法
Synthetic Routes and Reaction Conditions: Trans-Mevinphos is synthesized through the reaction of trimethyl phosphite with chloroacetoacetate . The reaction typically involves the following steps:
Formation of Intermediate: Chloroacetoacetate reacts with trimethyl phosphite under controlled conditions to form an intermediate compound.
Final Synthesis: The intermediate undergoes further chemical reactions to yield trans-Mevinphos.
Industrial Production Methods: In industrial settings, the production of trans-Mevinphos involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Trans-Mevinphos undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Hydrolysis: In the presence of water, trans-Mevinphos can hydrolyze, leading to the formation of different hydrolysis products.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trans-Mevinphos.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of trans-Mevinphos.
Hydrolysis Products: Different hydrolysis products depending on the reaction conditions.
Substitution Products: Substituted derivatives based on the nucleophile used.
相似化合物的比较
Mevinphos (cis-isomer): Another isomer of Mevinphos with similar insecticidal properties.
Parathion: An organophosphate insecticide with a similar mechanism of action.
Malathion: Another organophosphate insecticide used for similar purposes.
Uniqueness of trans-Mevinphos: Trans-Mevinphos is unique due to its specific isomeric form, which may exhibit different physical and chemical properties compared to its cis-isomer. Its efficacy and spectrum of activity can also vary, making it a valuable compound in pest control .
属性
IUPAC Name |
methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPDYQSQVLXLEU-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/OP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042481 | |
| Record name | (Z)-Mevinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-45-4, 298-01-1 | |
| Record name | trans-Mevinphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Mevinphos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Mevinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]isocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEVINPHOS, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L63962IYU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Z)-Mevinphos interact with its target and what are the downstream effects?
A1: (Z)-Mevinphos, like other organophosphates, exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] By binding to the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses. This accumulation disrupts normal nerve function, ultimately causing paralysis and death in insects. [, ]
Q2: What analytical methods are commonly employed for the detection and quantification of (Z)-Mevinphos in environmental and biological samples?
A3: [] describes a highly sensitive method for determining trace levels of (Z)-Mevinphos and other organophosphate pesticides in groundwater. The technique involves automated online liquid-solid extraction followed by liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS). This approach allows for the detection of (Z)-Mevinphos at parts per trillion levels, highlighting its sensitivity and suitability for environmental monitoring.
Q3: Are there any known instances of insect resistance developing to (Z)-Mevinphos, and if so, what mechanisms are involved?
A4: While the provided abstracts do not directly address resistance mechanisms to (Z)-Mevinphos, one study examines the inhibition kinetics of honeybee esterases by this compound. [] It demonstrates that (Z)-Mevinphos exhibits highly competitive inhibition of these enzymes, suggesting a potential target for resistance development. Insects could potentially develop resistance through mutations in the active site of these esterases, reducing their binding affinity for (Z)-Mevinphos. Further research is needed to confirm the presence and specific mechanisms of resistance to this insecticide in various insect populations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)
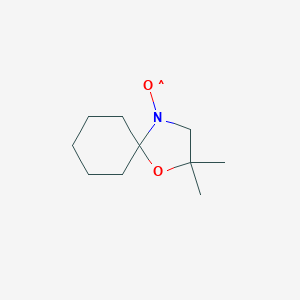
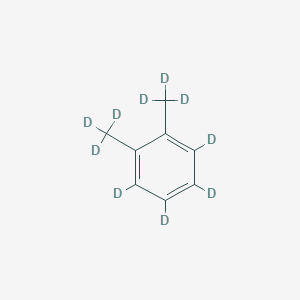

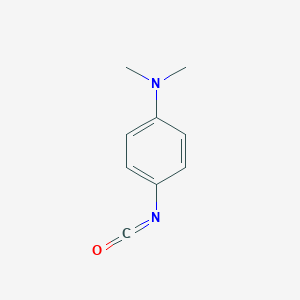


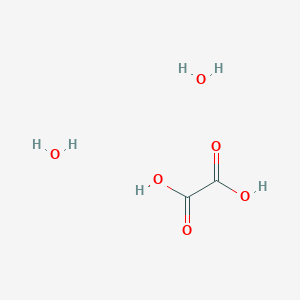
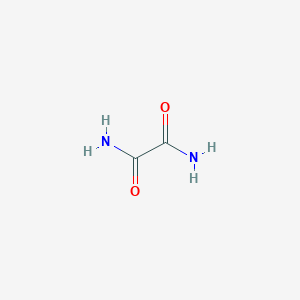

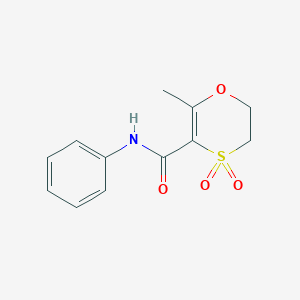
![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)

